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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetamide

CAS No.: 55829-43-1

Cat. No.: B1364376 Get Quote

Executive Summary: The Kinetic & Thermodynamic
"Hinge"
In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is not merely a linker; it is a

functional "hinge" that governs the thermodynamic binding landscape of a drug molecule. It is

classified as a privileged scaffold because its inclusion frequently improves the drug-likeness of

a compound by modulating three critical parameters:

Solubility: The secondary/tertiary amines lower logP and enhance aqueous solubility via

protonation at physiological pH.

Receptor Affinity: The basic nitrogens serve as high-affinity anchors, often forming ionic

bonds with conserved Aspartate (Asp) residues in G-Protein Coupled Receptors (GPCRs).

Conformational Control: It imposes a semi-rigid directional vector, typically spacing

pharmacophores by ~5.5 Å in the chair conformation.

This guide dissects the Structure-Activity Relationship (SAR) of piperazine, moving from

conformational dynamics to synthetic execution.

Conformational Dynamics & Physicochemical
Baseline
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The Energy Landscape: Chair vs. Boat
Unlike flexible alkyl chains, piperazine exists predominantly in a chair conformation, which is

the global minimum on the potential energy surface.

Chair Form: Staggered bonds, minimal torsional strain. The N-substituents prefer the

equatorial position to avoid 1,3-diaxial interactions, although the lone pair electrons can

influence this via the anomeric effect.

Boat/Twist-Boat: High-energy states (+5-6 kcal/mol). While rare in isolation, the "boat" form

is often the bioactive conformation inside sterically demanded binding pockets.

Expert Insight: When designing inhibitors, if your docking model suggests a "boat"

conformation is required for binding, consider bridging the C2 and C5 carbons (e.g., 2,5-

diazabicyclo[2.2.1]heptane) to "lock" this high-energy state, thereby reducing the entropy

penalty upon binding.

Acid-Base Chemistry (pKa)
N1 pKa: ~9.8 (Typical secondary amine).

N4 pKa: ~5.6 (The second protonation is difficult due to electrostatic repulsion from the first

ammonium center).

Implication: At physiological pH (7.4), piperazine is predominantly monocationic. This single

positive charge is crucial for crossing the Blood-Brain Barrier (BBB) (neutral form permeates,

protonated form binds) and for solubility in the gut.

SAR Vectors: The "Warhead" and The "Tail"
The piperazine scaffold offers four vectors for modification. The diagram below maps these

vectors to their biological impact.

Visualization: Piperazine SAR Map
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Figure 1: Strategic vectors for piperazine optimization. N1 and N4 control pharmacodynamics,

while Carbon backbone modifications control metabolic stability.

Detailed SAR Logic
N1-Aryl Substitution (The Warhead):

Attaching an electron-deficient heteroaryl group (e.g., 2-pyrimidine, 1,2-benzisothiazole) is

a hallmark of CNS drugs (e.g., Buspirone, Lurasidone).

Effect: The lone pair on N1 conjugates with the aromatic ring, reducing basicity and

creating a flat, lipophilic surface for Pi-Pi stacking interactions within the receptor.

N4-Alkyl/Linker (The Tail):

This nitrogen usually remains basic (pKa ~8-9) to interact with the Aspartate residue (e.g.,

Asp3.32 in Dopamine D2 receptors).

Linker Length: A 4-carbon chain (butyl) is often optimal for spanning the distance between

the orthosteric site and secondary binding pockets (the "calcium channel blocker" motif).

Carbon Backbone (Metabolic Shielding):

Unsubstituted piperazines are prone to oxidative cleavage by CYP450 enzymes.
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Fix: Introducing small alkyl groups (methyl) at C2 or C6 introduces steric hindrance,

slowing down N-dealkylation and introducing chirality, which can further refine selectivity.

Synthetic Protocol: Buchwald-Hartwig Amination[1]
[2][3]
The most robust method for installing the N-Aryl "warhead" is the Palladium-catalyzed

Buchwald-Hartwig amination. Nucleophilic aromatic substitution (

) is an alternative but fails with electron-rich aryl halides.

Protocol: Pd-Catalyzed N-Arylation
Objective: Coupling N-Boc-piperazine with an Aryl Bromide.[1][2] Self-Validation: This protocol

uses a "degassing" step as a critical control point; failure to remove oxygen will result in

catalyst poisoning (black precipitate).

Reagents
Substrate: Aryl Bromide (1.0 equiv)

Amine: N-Boc-Piperazine (1.2 equiv)

Catalyst:

(1-2 mol%) or

Ligand: BINAP or XPhos (2-4 mol%)

Base:

(Sodium tert-butoxide) (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow
Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with
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, Ligand, and

.

Solvation: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalytic complex

(solution often turns orange/red).

Addition: Add Aryl Bromide and N-Boc-Piperazine.

Degassing (Critical): Freeze-pump-thaw the solution 3 times OR sparge with Argon for 15

minutes. Why? Oxygen oxidizes the Phosphine ligand to Phosphine Oxide, killing the

reaction.

Reaction: Seal and heat to 80-100°C for 12-16 hours.

Workup: Cool to RT. Filter through a pad of Celite (removes Pd). Dilute with EtOAc, wash

with water/brine.[1]

Purification: Flash chromatography.

Visualization: Synthesis Logic Flow
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Figure 2: Decision tree for synthetic route selection. Buchwald-Hartwig is required for electron-

neutral/rich systems.

Metabolic Stability & Toxicity Alerts
Piperazines are metabolically active. During lead optimization, you must screen for Reactive

Metabolite Formation.

The Metabolic Trap
N-Oxidation: CYP450s / FMOs oxidize the nitrogen to an N-Oxide.
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Ring Opening: Oxidation at the alpha-carbon leads to an iminium ion intermediate. This can

hydrolyze, opening the ring to form ethylenediamine derivatives.

Toxicity: The iminium intermediate is an electrophile that can covalently bind to proteins

(glutathione trapping assays confirm this), leading to idiosyncratic toxicity.

Optimization Strategy:

Fluorination: Replace alpha-hydrogens with Fluorine.

Gem-Dimethylation: Add two methyl groups adjacent to the nitrogen. This sterically blocks

the CYP approach vector.

Quantitative Data: Substituent Effects on LogP & pKa
Substituent
(N1)

Electronic
Effect

Approx pKa
(N4)

LogP Shift Application

-H Neutral 9.8 0.0 Baseline

-Methyl Inductive (+I) 9.9 +0.5
Solubility / steric

probe

-Phenyl Resonance (-R) 8.5 +1.9 Lipophilic anchor

-2-Pyrimidinyl
Electron W/D (-I,

-R)
7.5 +1.2

CNS "Warhead"

(Buspirone)

-Acetyl (Amide) Strong W/D Neutral -0.8
Prodrug / Polar

cap
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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